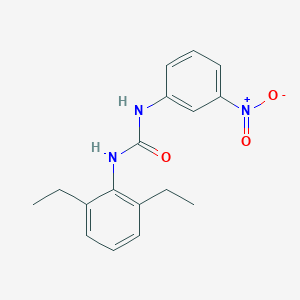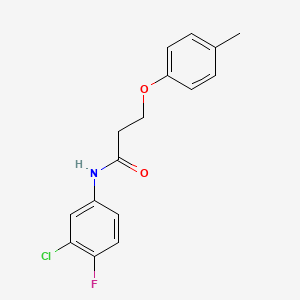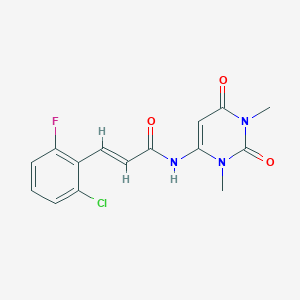
N-(3-bromophenyl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-cyclohexylacetamide, also known as BPN-15606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 belongs to the class of small molecules known as α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs), which have been shown to have a wide range of effects on the central nervous system (CNS).
作用機序
N-(3-bromophenyl)-2-cyclohexylacetamide acts by binding to the allosteric site of the α7 nAChR, which enhances the receptor's sensitivity to acetylcholine, resulting in increased neurotransmitter release and improved cognitive function. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that this compound enhances cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain. Furthermore, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
N-(3-bromophenyl)-2-cyclohexylacetamide has several advantages for lab experiments, including its potency and selectivity for the α7 nAChR, which makes it a useful tool for studying the receptor's function. However, this compound has limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
For research on N-(3-bromophenyl)-2-cyclohexylacetamide include further studies on its therapeutic potential in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, future studies could focus on optimizing the synthesis of this compound and developing more potent and selective α7 nAChR PAMs. Finally, further research is needed to understand the potential side effects and toxicity of this compound.
合成法
The synthesis of N-(3-bromophenyl)-2-cyclohexylacetamide involves the reaction of 3-bromophenylacetic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to yield the final product.
科学的研究の応用
N-(3-bromophenyl)-2-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Studies have shown that this compound acts as a potent PAM of the α7 nAChR, which plays a crucial role in cognitive function, memory, and learning.
特性
IUPAC Name |
N-(3-bromophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJKHJSCSULJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)
![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5712914.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)
![2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5712937.png)
amino]methyl}-2-nitrophenol](/img/structure/B5712951.png)